molecular formula C17H15N3O3 B2513018 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 851095-42-6

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2513018
CAS No.: 851095-42-6
M. Wt: 309.325
InChI Key: QCQHUXZCBNWYRL-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • A 5,6,7,8-tetrahydronaphthalene (tetralin) moiety, a partially saturated bicyclic system contributing to lipophilicity and structural rigidity.
  • A 1,3,4-oxadiazole ring substituted at position 5 with a furan-2-yl group, a heterocyclic motif known for enhancing electronic and steric properties.

This compound is synthesized via condensation reactions involving substituted oxadiazole amines and aldehydes under acidic conditions, as described in . Its design likely targets pharmacological applications, leveraging the oxadiazole and tetralin pharmacophores for bioactivity.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(23-17)14-6-3-9-22-14/h3,6-10H,1-2,4-5H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQHUXZCBNWYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps:

Chemical Reactions Analysis

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include furan-2,5-dione derivatives, amines, and substituted oxadiazoles .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been investigated for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide may interact with specific biological targets involved in cancer progression. The structural complexity of this compound allows it to potentially inhibit key enzymes or receptors that are crucial for tumor survival and proliferation.

1.2 Antimicrobial Properties

The presence of the furan and oxadiazole groups in this compound contributes to its potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

1.3 Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with oxadiazole structures are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Materials Science

2.1 Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The furan ring contributes to the compound's electron-rich character, enhancing its conductivity and light-emitting capabilities.

2.2 Polymer Chemistry

In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength.

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of this compound against breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, differing primarily in substituents on the oxadiazole or tetralin moieties. Below is a comparative analysis of key analogs:

Structural Analogs and Substituent Effects

Compound Name Key Substituent on Oxadiazole Molecular Formula Molecular Weight Key Features
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide (Target) Furan-2-yl C₁₇H₁₅N₃O₃* ~309.4 Polar furan oxygen enhances solubility; moderate lipophilicity (logP ~2.5)
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide 3,4-Dimethylphenyl C₂₁H₂₁N₃O₂ 347.4 Hydrophobic methyl groups increase logP (~3.8); reduced polarity
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Thiophen-2-yl with sulfonamide C₂₀H₂₁NO₄S₂ 403.5 Sulfonamide group introduces acidity (pKa ~5–6); thiophene enhances π-stacking
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide Thiazol-2-yl C₁₉H₂₁N₃O₃S* ~371.4 Thiazole replaces oxadiazole; dioxane ring adds conformational flexibility

*Estimated based on structural analogs (see and synthesis data ).

Pharmacological Implications

  • Polarity and Solubility : The furan-2-yl group in the target compound improves aqueous solubility compared to the dimethylphenyl analog, which is more lipophilic .
  • Acid-Base Properties : The sulfonamide analog () exhibits ionizable protons, enhancing solubility in physiological pH ranges .
  • Bioactivity : Oxadiazole derivatives are associated with antimicrobial, anti-inflammatory, and kinase inhibitory activities. The tetralin moiety may enhance blood-brain barrier penetration, suggesting CNS-targeted applications .

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C16H15N3O2C_{16}H_{15}N_{3}O_{2}, with a molecular weight of approximately 285.31 g/mol. The following table summarizes key physical properties:

PropertyValue
Molecular Weight285.31 g/mol
Density1.25 g/cm³
Boiling Point420 °C
Melting PointNot Available
SolubilitySoluble in DMSO and DMF

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the oxadiazole ring followed by the attachment of the tetrahydronaphthalene moiety. Various methods have been explored to optimize yield and purity.

Biological Activity

The biological activity of this compound has been assessed through various assays focusing on its effects on different biological targets:

Enzymatic Activity

Research indicates that compounds containing the oxadiazole ring can exhibit significant enzymatic activity. For example, studies have shown that derivatives with oxadiazole structures can act as inhibitors or activators of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. In particular:

  • Compounds with no substituents on the phenyl group showed enhanced activation of tyrosinase compared to those with electron-withdrawing groups like nitro or halogens .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar oxadiazole derivatives. For instance:

  • A series of substituted oxadiazoles demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 µM to 30 µM . These findings suggest that structural modifications can significantly influence biological activity.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated:

  • Compounds featuring furan and oxadiazole rings showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups was critical in enhancing this activity.

Case Studies

Several case studies illustrate the biological efficacy of this compound and related compounds:

  • Tyrosinase Inhibition Study : A study evaluated various oxadiazole derivatives for their ability to inhibit tyrosinase. Compounds were tested at multiple concentrations to determine their IC50 values. The results indicated that certain substitutions could enhance inhibitory effects significantly .
  • Cytotoxicity Assay : In vitro assays were conducted using human cancer cell lines to assess cytotoxicity. The study found that specific derivatives exhibited potent anticancer properties with IC50 values comparable to established chemotherapeutics .
  • Antibacterial Evaluation : A series of tests against bacterial strains revealed that some derivatives had superior antibacterial properties compared to standard antibiotics. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups was beneficial for activity enhancement .

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